N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitroaniline, 2-aminobenzamide, and 1,3-benzodioxole-5-carboxylic acid. The synthesis may involve:
Nitration: Introduction of the nitro group to the aromatic ring.
Amidation: Formation of the amide bond.
Cyclization: Formation of the quinazolinone ring.
Coupling: Attachment of the benzodioxole moiety.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone core structures.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Uniqueness
N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H15ClN4O6 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
N-[2-(4-chloro-3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN4O6/c23-15-7-5-12(9-17(15)27(30)31)20-24-16-4-2-1-3-14(16)22(29)26(20)25-21(28)13-6-8-18-19(10-13)33-11-32-18/h1-10,20,24H,11H2,(H,25,28) |
InChI Key |
CVIKPPXCVILCNH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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